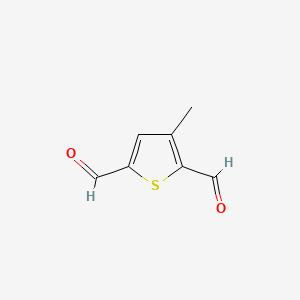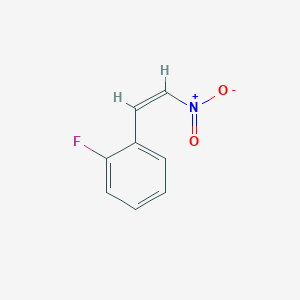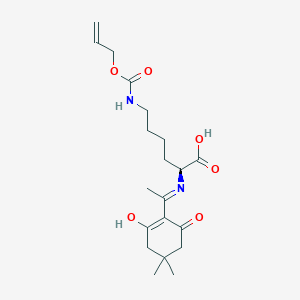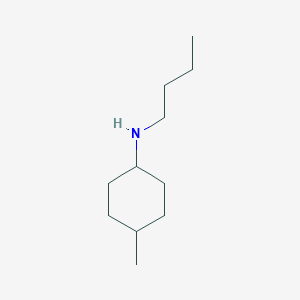
3-Methylthiophene-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiophene-2,5-dicarbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is used in various chemical syntheses and has applications in material science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of 3-methylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 4 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-Methylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Methylthiophene-2,5-dimethanol.
Substitution: 4-Bromo-3-methylthiophene-2,5-dicarbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Methylthiophene-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3-Methylthiophene-2,5-dicarbaldehyde in various applications depends on its chemical reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, its aldehyde groups can form covalent bonds with nucleophiles, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2,5-dicarbaldehyde: Lacks the methyl group at the 3 position, which can affect its reactivity and applications.
3-Methylthiophene-2-carbaldehyde: Contains only one aldehyde group, leading to different chemical properties and uses.
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde: A fused thiophene derivative with different electronic properties.
Uniqueness
3-Methylthiophene-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C7H6O2S |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
3-methylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
InChI-Schlüssel |
WBVCQALKLCLJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)



